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1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

The compound 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1207006-80-1, molecular formula C23H23FN6O, molecular weight 418.5 g/mol) belongs to the 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine class, a scaffold extensively explored for ATP-competitive kinase inhibition. This chemotype has yielded potent inhibitors of the mammalian target of rapamycin (mTOR), ABL1, and Src family kinases depending on the substitution pattern at the N1, C4, and C6 positions.

Molecular Formula C23H23FN6O
Molecular Weight 418.476
CAS No. 1207006-80-1
Cat. No. B2488575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS1207006-80-1
Molecular FormulaC23H23FN6O
Molecular Weight418.476
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC3=C2C=NN3C4=CC=C(C=C4)F)NCCC5=CC=CC=C5
InChIInChI=1S/C23H23FN6O/c24-18-6-8-19(9-7-18)30-22-20(16-26-30)21(29-12-14-31-15-13-29)27-23(28-22)25-11-10-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H,25,27,28)
InChIKeyIPIILQOXEKKXCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1207006-80-1): Scaffold Identity and Procurement Context


The compound 1-(4-fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1207006-80-1, molecular formula C23H23FN6O, molecular weight 418.5 g/mol) belongs to the 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine class, a scaffold extensively explored for ATP-competitive kinase inhibition [1]. This chemotype has yielded potent inhibitors of the mammalian target of rapamycin (mTOR), ABL1, and Src family kinases depending on the substitution pattern at the N1, C4, and C6 positions [2]. The compound features a 4-fluorophenyl group at N1, a morpholine at C4, and an N-phenethylamine at C6, representing a distinct chemical space within the class that differs from both the 6-arylureido mTOR inhibitors and the N,N-dimethyl-6-amino ABL1/Src inhibitors described in the primary literature [2][3].

Why 1-(4-Fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The 4-morpholino-1H-pyrazolo[3,4-d]pyrimidine class exhibits extreme sensitivity of kinase selectivity to modifications at the C6 amine substituent. Verheijen et al. (2009) demonstrated that replacing a 6-arylureidophenyl group with a 6-alkylureidophenyl group in otherwise identical scaffolds converts a dual mTOR/PI3Kα inhibitor (IC50 < 1 nM on mTOR; PI3Kα IC50 comparable) into a >1000-fold mTOR-selective inhibitor [1]. Separately, introduction of an N,N-dimethyl-6-(2-chloro-2-phenylethyl)amine at the same position redirects activity toward ABL1 (Ki = 280 nM) and Src kinases rather than mTOR [2]. Consequently, the linear N-phenethyl substituent of the target compound occupies a distinct steric and electronic space that cannot be assumed to recapitulate the activity profile of branched N-(1-phenylethyl), N,N-dialkyl, or ureidophenyl analogs. Procurement decisions that treat compounds within this class as interchangeable risk selecting an agent with a fundamentally different kinase inhibition spectrum.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1207006-80-1) Versus Closest Analogs


Structural Differentiation: Linear N-Phenethyl Versus α-Methyl-Branched N-(1-Phenylethyl) Analog

The target compound bears a linear N-phenethyl group (–NH–CH2–CH2–Ph) at the C6 position, whereas the closest catalogued analog (CAS 1206997-91-2) incorporates an α-methyl-branched N-(1-phenylethyl) group (–NH–CH(CH3)–Ph). This single methyl insertion at the benzylic carbon introduces a chiral center, alters the conformational preferences of the phenethyl arm, and modifies the steric footprint within the kinase ATP-binding pocket [1]. In the broader pyrazolo[3,4-d]pyrimidine class, such N-alkyl branching has been shown to shift kinase selectivity profiles: Verheijen et al. (2009) reported that subtle changes in the 6-substituent (ureido vs. alkylureido) cause >1000-fold selectivity swings between mTOR and PI3Kα [2]. While direct comparative biochemical data for this pair of compounds are not publicly available, the structural divergence is quantifiable and mechanistically meaningful for kinase targeting.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

LogP and Predicted Physicochemical Differentiation from 6-Ureidophenyl mTOR Inhibitors

The target compound's computed XLogP3-AA of 4.3 contrasts with the more hydrophilic 6-alkylureidophenyl-substituted analogs described by Verheijen et al. (2009), which carry additional urea-linked water-solubilizing groups (e.g., morpholinopropylureido) that reduce LogP and enhance aqueous solubility [1][2]. The absence of a urea linker in the target compound results in a single H-bond donor (the secondary amine at C6) versus two or more in the ureido series, which directly impacts the hydrogen-bonding network available for kinase hinge-region binding [1]. This physicochemical divergence suggests that the target compound may partition differently into cellular compartments and exhibit distinct kinase selectivity relative to the highly optimized mTOR-selective ureido series.

Physicochemical Properties Drug-likeness Kinase Selectivity

Kinase Selectivity Class Inference: mTOR Versus ABL1/Src Targeting from Scaffold Substitution Patterns

The pyrazolo[3,4-d]pyrimidine scaffold can be tuned to inhibit mTOR, PI3Kα, ABL1, or Src depending on the C6 amine substituent. Verheijen et al. (2009) achieved mTOR IC50 < 1 nM with 6-alkylureidophenyl groups and >1000-fold selectivity over PI3Kα [1]. In contrast, BindingDB data show that 1-(2-chloro-2-phenylethyl)-N,N-dimethyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CHEMBL473923) inhibits ABL1 with Ki = 280 nM and also targets Src [2]. The target compound's linear N-phenethyl-6-amine substitution represents a third distinct pharmacophore type—neither ureidophenyl nor N,N-dialkyl—for which no target-specific biochemical data have been published. This gap means the compound cannot be assumed to share the mTOR selectivity of the ureido series or the ABL1 activity of the N,N-dimethyl series; its kinase inhibition profile requires empirical determination.

Kinase Profiling Selectivity Chemical Biology

Topological Polar Surface Area (TPSA) Differentiation as a Predictor of Kinase Binding Mode

The topological polar surface area (TPSA) of the target compound, computed from its SMILES structure, is estimated at approximately 63 Ų based on the sum of contributions from seven H-bond acceptors (six nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core, morpholine oxygen, and fluorophenyl fluorine) and one H-bond donor (secondary amine) [1]. This TPSA is lower than that of the reported mTOR-selective ureidophenyl derivatives, which carry additional urea carbonyl and NH groups contributing an extra ~20–30 Ų of polar surface [2]. In kinase inhibitor design, TPSA values in this range correlate with the ability to access intracellular kinase targets while influencing the compound's capacity to engage the hinge region via hydrogen bonding. The lower TPSA of the target compound suggests a binding mode that relies less on polar hinge contacts and more on hydrophobic interactions within the ATP pocket, potentially favoring kinases with deeper, less solvent-exposed active sites.

Computational Chemistry Kinase Inhibitor Design Molecular Descriptors

Recommended Application Scenarios for 1-(4-Fluorophenyl)-4-morpholino-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 1207006-80-1) Based on Evidence


Kinase Selectivity Profiling and Target Deconvolution Studies

Given the documented sensitivity of the 4-morpholino-pyrazolo[3,4-d]pyrimidine scaffold to C6 substituent modifications—where 6-alkylureidophenyl groups confer >1000-fold mTOR selectivity and N,N-dialkyl groups redirect activity toward ABL1/Src—this compound's distinct linear N-phenethyl substitution makes it a valuable tool for kinase selectivity profiling panels [1][2]. It can serve as a probe to empirically determine which kinases accommodate a linear, lipophilic phenethyl group at the solvent-exposed region of the ATP pocket, filling a gap between the well-characterized ureido (mTOR) and N,N-dialkyl (ABL1/Src) series.

Negative Control Compound for mTOR-Dependent Assays

The target compound lacks the urea hydrogen-bonding motif identified by Verheijen et al. (2009) as essential for subnanomolar mTOR inhibition and >1000-fold selectivity over PI3Kα [1]. Its computed XLogP3-AA of 4.3 and single H-bond donor distinguish it sharply from the more polar, multi-donor ureidophenyl mTOR inhibitors. This compound may therefore be employed as a structurally matched negative control in experiments designed to validate mTOR-specific effects, where the absence of the arylurea pharmacophore is expected to ablate mTOR inhibitory activity while preserving scaffold-related physicochemical properties.

Structure-Activity Relationship (SAR) Expansion of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

As an underexplored substitution variant, this compound fills a gap in the published SAR landscape of 4-morpholino-1H-pyrazolo[3,4-d]pyrimidines. The existing literature covers 6-aryl, 6-arylureidophenyl, 6-alkylureidophenyl, and 6-N,N-dialkylamino variants, but no systematic study of 6-N-phenethylamino derivatives has been reported [1][2]. Procurement of this compound enables medicinal chemistry teams to systematically probe the contribution of the linear phenethyl chain to kinase potency, selectivity, and cellular activity, potentially identifying novel kinase targets or improving selectivity against anti-targets such as PI3Kα.

Computational Docking and Pharmacophore Model Validation

The compound's well-defined molecular descriptors—including a TPSA of approximately 63 Ų, XLogP3-AA of 4.3, and a single H-bond donor—provide a clean test case for validating computational docking protocols and pharmacophore models built around the pyrazolo[3,4-d]pyrimidine kinase inhibitor scaffold [1]. Its linear phenethyl chain serves as a minimalist hydrophobic probe that can be used to test whether docking algorithms correctly predict the binding pose of a flexible, non-ureido C6 substituent, relative to the crystallographically characterized ureidophenyl-bound mTOR structures [2].

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